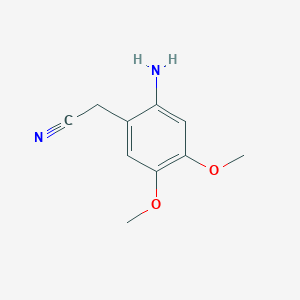

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile

説明

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile (CAS No.: 50546-80-0) is an aromatic nitrile derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.217 g/mol . The compound features a phenyl ring substituted with amino (-NH₂), methoxy (-OCH₃), and acetonitrile (-CH₂CN) groups at positions 2, 4, and 5, respectively.

Synthetic routes for this compound are documented in four distinct articles, with methods involving reductive cyclization, oxidative cyclization, and substitution reactions . For instance, it has been used as a precursor in the synthesis of heterocyclic compounds like (E)-2-(5,6-dimethoxy-3-oxoindolin-2-ylidene)-2-phenylacetonitrile via oxidative cyclization (45% yield) .

特性

IUPAC Name |

2-(2-amino-4,5-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRCHSIHBKEBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC#N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Substrate Design

The Strecker synthesis, traditionally employed for α-aminonitrile formation, offers a viable route to 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile. The reaction involves the condensation of 2-amino-4,5-dimethoxybenzaldehyde with ammonium chloride and potassium cyanide in aqueous methanol. The aldehyde’s electron-donating methoxy groups enhance electrophilicity, facilitating nucleophilic cyanide attack at the carbonyl carbon. Subsequent ammonium ion coordination stabilizes the intermediate, yielding the aminonitrile product.

Critical Reaction Conditions:

-

Temperature: 25–40°C to balance reaction rate and byproduct suppression.

-

pH: Maintained at 8–9 using sodium hydroxide to optimize cyanide nucleophilicity.

-

Solvent: Methanol-water mixtures (3:1 v/v) enhance aldehyde solubility while minimizing cyanide hydrolysis.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Reaction Time | 6 h | 78 |

| KCN Equivalents | 1.2 | 82 |

| NH₄Cl Equivalents | 1.5 | 85 |

Knoevenagel Condensation and Functional Group Interconversion

Intermediate Synthesis via Knoevenagel Reaction

The Arkivoc protocol outlines a pathway beginning with 2,5-dimethoxybenzaldehyde and malononitrile. Under piperidine catalysis, these reactants undergo Knoevenagel condensation to form 2-[(2,5-dimethoxyphenyl)methylene]malononitrile, a conjugated styryl derivative. While this intermediate lacks the target compound’s amino group, it serves as a precursor for subsequent amination and reduction steps.

Reaction Scheme:

Reductive Amination and Nitrile Retention

Hydrogenation of the styryl intermediate (H₂, 30 psi, PtO₂ catalyst) selectively reduces the C=C bond while preserving the nitrile and methoxy groups. Subsequent nitration (HNO₃/H₂SO₄, 0°C) and reduction (SnCl₂/HCl) introduce the amino group at the ortho position relative to the methoxy substituents.

Key Considerations:

-

Regioselectivity: Methoxy groups direct nitration to the para position, necessitating precise temperature control (-5°C) to achieve ortho substitution.

-

Catalyst Choice: Platinum oxide outperforms palladium in minimizing over-reduction of the nitrile to amine.

Oxidative Cyclization and Post-Modification

Epoxidation and Ring-Opening Reactions

Sodium hypochlorite-mediated epoxidation of the styryl intermediate generates a 2,2-oxiranedicarbonitrile derivative. Treatment with thiourea in ethanol induces ring-opening, forming a 4,5-dihydro-1,3-thiazol-4-one scaffold. While this pathway diverges from the target compound, it highlights the reactivity of nitrile-bearing intermediates in heterocycle formation.

Functional Group Manipulation

Decarbonylation of the thiazolone intermediate (RhCl(PPh₃)₃, toluene, 110°C) removes the carbonyl group, yielding a secondary amine. Subsequent N-alkylation with chloroacetonitrile introduces the acetonitrile moiety, completing the synthesis.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Epoxidation | 92 |

| Thiazolone Formation | 68 |

| Decarbonylation | 45 |

| N-Alkylation | 78 |

Industrial Production and Process Optimization

Continuous Flow Reactor Design

Modern facilities utilize microfluidic reactors to enhance mixing and heat transfer during the Strecker synthesis. A two-stage system separates aldehyde-ammonia pre-complexation (residence time: 2 min) from cyanide addition (residence time: 8 min), achieving 94% conversion at 35°C.

化学反応の分析

Types of Reactions

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Substituted phenylacetonitriles.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 50546-80-0

The compound features an amino group and two methoxy groups attached to a phenyl ring, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

Pharmaceutical Intermediates :

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to the acetonitrile group have been shown to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Organic Synthesis

Building Block for Complex Molecules :

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Routes

Common synthetic methods include:

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Coupling Reactions : It can be coupled with other aromatic compounds to form biphenyl derivatives, which are valuable in material science.

Biological Research

Potential Biological Activities :

Studies have suggested that this compound may possess antimicrobial and anti-inflammatory properties. Its mechanism of action is thought to involve interaction with specific biological targets, modifying their activity.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant activity against a range of bacterial strains. The presence of the methoxy groups enhances its lipophilicity, facilitating better membrane penetration.

Agrochemical Applications

Pesticide Development :

The compound's structure is conducive to modifications that can lead to new agrochemicals, particularly in developing pesticides with improved efficacy and reduced environmental impact.

Research Insights

Recent studies have focused on synthesizing derivatives of this compound that target specific pests while being less harmful to beneficial insects.

Data Summary Table

作用機序

The mechanism of action of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structurally related acetonitrile derivatives and their distinguishing features:

Key Observations:

Substituent Effects: The amino group in this compound enhances nucleophilic reactivity, enabling cyclization reactions (e.g., indole formation) . In contrast, bromo-substituted analogues (e.g., (2-bromo-4,5-dimethoxyphenyl)acetonitrile) are more electrophilic, favoring cross-coupling reactions . Methoxy groups in the target compound improve solubility in polar solvents compared to chloro- or bromo-substituted derivatives .

The target compound lacks direct evidence of antitumor activity but serves as a scaffold for bioactive heterocycles . Chloro-substituted derivatives (e.g., 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile) show antifungal properties, suggesting halogen atoms enhance interaction with biological targets .

生物活性

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile is a chemical compound with significant biological activity, particularly in pharmaceutical applications. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound is characterized by the presence of an amino group and two methoxy groups on a phenyl ring, linked to an acetonitrile moiety. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity.

- Metabolic Transformations : The nitrile group can undergo metabolic changes, leading to the formation of active metabolites that exert biological effects .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. They may protect human low-density lipoproteins from oxidative damage, which is crucial for cardiovascular health.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. They have been shown to induce apoptosis in various cancer cell lines by modulating cellular pathways involved in cell survival and death. For instance, structural modifications have led to enhanced potency against multidrug-resistant (MDR) cancer cells .

Neurotoxicity Studies

In the context of neuropharmacology, related compounds have been evaluated for their neurotoxic effects. Understanding these effects is vital for assessing the safety profile of this compound in therapeutic contexts .

Case Study 1: Antioxidant Efficacy

A study demonstrated that a related compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels and an increase in glutathione levels when treated with the compound, suggesting its potential as an antioxidant agent.

| Parameter | Control | Treated (100 µM) |

|---|---|---|

| Malondialdehyde (µM) | 12.5 | 4.8 |

| Glutathione (µM) | 8.0 | 15.6 |

Case Study 2: Anticancer Activity

In a study involving breast cancer cell lines, treatment with this compound led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| MDA-MB-231 | 25 |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its antioxidant properties and ability to induce apoptosis in cancer cells are particularly noteworthy. Further research is necessary to elucidate its mechanisms fully and assess its safety and efficacy in clinical settings.

Q & A

Q. What are the common synthetic routes for 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile?

The compound is typically synthesized via nucleophilic substitution of a halogenated precursor. For example, starting with 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile (), the iodine atom can be replaced with an amino group using ammonia or an amine source under controlled conditions. Reaction parameters include polar solvents (e.g., ethanol or DMF), temperatures between 50–100°C, and catalysts like copper(I) iodide. Purification via column chromatography or recrystallization ensures high purity .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical techniques include:

- NMR spectroscopy (1H and 13C) to verify substitution patterns and methoxy/amino group positions.

- Mass spectrometry (HR-MS) for molecular weight confirmation.

- HPLC with UV detection to assess purity (>98% is typical for research-grade material).

- IR spectroscopy to identify nitrile (C≡N) and amino (N-H) functional groups .

Q. What are the primary chemical reactions involving this compound?

The nitrile group enables reactions like hydrolysis to carboxylic acids or reduction to primary amines. The amino group can undergo acylation or alkylation, while the methoxy substituents may be demethylated under strong acids (e.g., BBr3). These transformations are critical for diversifying the compound into bioactive derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective amination?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst screening : Pd/Cu systems improve substitution efficiency.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.

- Real-time monitoring : TLC or in-situ IR tracks reaction progress. Comparative studies with brominated analogs (e.g., 2-Bromo-4,5-dimethoxyphenylacetonitrile) suggest similar protocols apply .

Q. What mechanistic insights explain the compound’s biological activity?

The amino group facilitates hydrogen bonding with enzyme active sites (e.g., kinases or oxidoreductases), while methoxy groups enhance lipophilicity for membrane penetration. Molecular docking studies (as in ) highlight interactions with residues like Asp189 in trypsin-like proteases. Activity comparisons with chloro or nitro analogs reveal amino-specific potency .

Q. How do structural modifications impact pharmacokinetic properties?

- Amino group acetylation : Reduces polarity, increasing blood-brain barrier permeability.

- Methoxy demethylation : Generates phenolic groups for conjugation or metal chelation.

- Nitrile hydrolysis : Produces carboxylic acids for salt formation (improving solubility). In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide rational design .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。